molecular formula C20H24N4OS B2625693 N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 912912-28-8

N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2625693
CAS No.: 912912-28-8
M. Wt: 368.5
InChI Key: YUWRQNRUHIETJL-UHFFFAOYSA-N
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Description

The target compound, N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, features a methyl group at position 3 and a 1-methylpiperidin-4-yl substituent on the carboxamide nitrogen.

Synthesis of related compounds involves condensation of pyrazole-carbonitrile precursors with sodium ethoxide in ethanol, followed by recrystallization to yield carboxamide derivatives . Modifications at the carboxamide nitrogen (e.g., aryl or alkyl groups) are critical for tuning bioactivity.

Properties

IUPAC Name

N,3-dimethyl-N-(1-methylpiperidin-4-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-14-17-13-18(19(25)23(3)15-9-11-22(2)12-10-15)26-20(17)24(21-14)16-7-5-4-6-8-16/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRQNRUHIETJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N(C)C3CCN(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,3-Dimethyl-N-(1-methylpiperidin-4-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyrazole core, which is known for various biological activities. Its structure can be represented as follows:

  • Molecular Formula : C19H26N4O
  • Molecular Weight : 314.44 g/mol
  • Key Functional Groups :
    • Thieno[2,3-c]pyrazole moiety
    • Carboxamide group
    • Dimethyl and piperidine substituents

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives, including the compound . For instance, a related study reported that derivatives of pyrazole carboxamides exhibited significant antifungal activity against various phytopathogenic fungi.

CompoundFungal StrainMycelial Inhibition (%) at 10 mM
8aColletotrichum gloeosporioides61%
8bCercospora arachidicola58%
8cPhytophthora capsici55%

These compounds demonstrated a dose-dependent inhibition of fungal growth, indicating their potential as agrochemicals in crop protection .

Anticancer Activity

The thieno[2,3-c]pyrazole scaffold has also been investigated for anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating key signaling pathways.

  • Mechanism of Action :
    • Inhibition of cell proliferation
    • Induction of apoptosis through caspase activation
    • Disruption of microtubule dynamics

A notable case study involved a derivative that showed selective cytotoxicity against breast cancer cell lines while sparing normal cells .

Study on Antifungal Efficacy

In a comparative study assessing the antifungal efficacy of various pyrazole derivatives, the compound was evaluated against Colletotrichum gloeosporioides. The results indicated that it not only inhibited fungal growth significantly but also delayed the onset of mycelial growth by inducing a lag phase .

Study on Anticancer Potential

Another research focused on the anticancer activity of thieno[2,3-c]pyrazole derivatives reported that one such derivative exhibited potent activity against human cancer cell lines. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparison of Thieno[2,3-c]Pyrazole Derivatives
Compound ID Substituent on Carboxamide Nitrogen % Altered Erythrocytes (Mean ± SE) Efficacy Ranking
7b (Reference Compound) None (4-amino group) 0.6 ± 0.1 Highest
7f 4-Chlorophenyl 1.0 ± 0.2 High
7a Carbonitrile 3.7 ± 0.5 Moderate
7e 4-Methoxyphenyl 12 ± 1.8 Low
8 2-Chloroacetylamino 28 ± 2.5 Lowest
4-NP Only (Control) 40 ± 3.0

Notes:

  • Compound 7b (4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide) demonstrated the highest antioxidant activity, reducing erythrocyte damage to 0.6% .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in 7f ) moderately enhanced activity compared to electron-donating groups (e.g., 4-methoxyphenyl in 7e ) .
  • The chloroacetylamino derivative (8) showed reduced efficacy, likely due to steric hindrance or metabolic instability .

Pharmacological and Structural Insights

  • Piperidine vs. Aryl Substitutents : The target compound’s 1-methylpiperidin-4-yl group may enhance blood-brain barrier penetration compared to aryl-substituted analogs (e.g., 7e , 7f ), though direct comparative data are lacking in the evidence.
  • Cyclohexyl and Nitrophenyl Derivatives: Compounds like N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide () and N-(2-methoxy-4-nitrophenyl) analogs () highlight the role of bulky substituents in altering solubility and target engagement, though biological data are unavailable .

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